3-Methoxycinnamaldehyde

Description

Overview of Methoxycinnamaldehyde Research Scope

Research into methoxycinnamaldehydes encompasses a variety of scientific fields. Studies have investigated their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.govfrontiersin.org For instance, 2-Methoxycinnamaldehyde (B72128) (2-MCA) has been studied for its effects on cellular pathways, such as the inhibition of NF-κB and topoisomerases I/II. nih.govmedchemexpress.com This has led to research on its potential in mitigating ischemia-reperfusion injury and its effects on cancer cells. nih.govspandidos-publications.com The 4-methoxy isomer has been noted for its cytoprotective activity against the respiratory syncytial virus (RSV). medchemexpress.com Furthermore, the antibacterial activity of 2-MCA against pathogens like methicillin-resistant Staphylococcus epidermidis (MRSE) is an active area of investigation. frontiersin.org

Natural Occurrence and Significance within Phenylpropanoid Chemistry

Methoxycinnamaldehydes are naturally occurring compounds found in various plant species. medchemexpress.commedchemexpress.comnih.gov They belong to the phenylpropanoid class of compounds, which are synthesized in plants from the amino acid phenylalanine.

Several methoxycinnamaldehyde isomers are constituents of essential oils derived from plants of the Cinnamomum genus. chemicalbook.comnih.govstudiauniversitatis.ro For example, 2-Methoxycinnamaldehyde is a known component of Cinnamomum cassia (Chinese cinnamon). nih.govmedchemexpress.comchemicalbook.commdpi.com Studies analyzing the chemical composition of various Cinnamomum species have identified methoxycinnamaldehyde as one of the varying components that differentiate the species. nih.gov For instance, one study detected 3-Methoxycinnamaldehyde in the essential oil of a Cinnamomum species. nih.gov Another compound, 4-hydroxy-3-methoxycinnamaldehyde (B191438), also known as coniferaldehyde (B117026), is a major component of certain essential oils, including those from cinnamon bark. biosynth.com

In the intricate biochemical pathways of plants, certain methoxycinnamaldehydes play a role as intermediates in the biosynthesis of monolignols. genome.jpoup.com Monolignols are the primary building blocks of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. oup.comd-nb.info Specifically, coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) is a key intermediate in the phenylpropanoid biosynthesis pathway. genome.jpechemi.comnih.govmodelseed.org This pathway is crucial for the production of a wide array of plant secondary metabolites. frontiersin.org The conversion of these aldehyde intermediates to their corresponding alcohols by enzymes like cinnamyl alcohol dehydrogenase is a critical step in lignin formation. oup.com

Classification and Structural Features of Methoxycinnamaldehyde Isomers

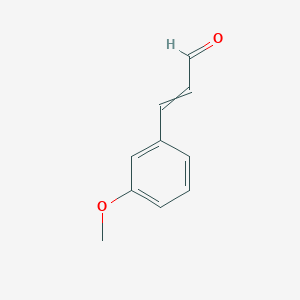

Methoxycinnamaldehydes are characterized by a phenyl ring substituted with a methoxy (B1213986) group and a propenal side chain. The position of the methoxy group on the phenyl ring gives rise to different isomers, each with a unique chemical structure and, consequently, distinct properties. The primary isomers are 2-methoxycinnamaldehyde, this compound, and 4-methoxycinnamaldehyde (B120730).

These compounds can also exist as different stereoisomers, primarily the (E) and (Z) isomers (also referred to as trans and cis, respectively), based on the geometry of the double bond in the propenal chain. nist.govnist.gov

| Isomer | Common Name | CAS Number | Molecular Formula | Key Structural Feature |

| 2-Methoxycinnamaldehyde | o-Methoxycinnamaldehyde | 1504-74-1 | C₁₀H₁₀O₂ | Methoxy group at the ortho position of the phenyl ring. nih.gov |

| This compound | m-Methoxycinnamaldehyde | 56578-36-0 | C₁₀H₁₀O₂ | Methoxy group at the meta position of the phenyl ring. scent.vn |

| 4-Methoxycinnamaldehyde | p-Methoxycinnamaldehyde | 24680-50-0 | C₁₀H₁₀O₂ | Methoxy group at the para position of the phenyl ring. nist.govwikipedia.org |

| 4-Hydroxy-3-methoxycinnamaldehyde | Coniferaldehyde | 458-36-6 | C₁₀H₁₀O₃ | A hydroxy and a methoxy group on the phenyl ring. biosynth.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYAQFCRAQUBTD-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Methoxycinnamaldehydes

Conventional Synthetic Routes for Methoxycinnamaldehydes

Traditional methods for synthesizing methoxycinnamaldehydes have been well-established, primarily relying on aldol (B89426) condensation and oxidation reactions.

Aldol Condensation Approaches

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry and represents a primary route for synthesizing cinnamaldehyde (B126680) and its derivatives. google.comprutor.ai This reaction typically involves the condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst. google.comprutor.ai

Specifically, for methoxycinnamaldehydes, a substituted benzaldehyde (B42025), such as 4-methoxybenzaldehyde, is reacted with acetaldehyde (B116499). google.com The reaction is commonly catalyzed by a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The process begins with the deprotonation of acetaldehyde to form a nucleophilic enolate ion. prutor.ai This enolate then attacks the carbonyl carbon of the methoxy-substituted benzaldehyde, forming a β-hydroxy aldehyde (an aldol). libretexts.org Subsequent dehydration of this intermediate, often facilitated by heat, yields the α,β-unsaturated aldehyde, which is the methoxycinnamaldehyde product. libretexts.org To minimize side reactions, the temperature is typically controlled between 5 and 25°C.

The Claisen-Schmidt reaction is a specific type of crossed aldol condensation where an aldehyde or ketone with α-hydrogens reacts with an aromatic aldehyde that lacks α-hydrogens, like benzaldehyde. libretexts.org This method is particularly useful for synthesizing α,β-unsaturated aldehydes and ketones. libretexts.org

Oxidation of Phenylpropane Derivatives

An alternative synthetic strategy involves the oxidation of phenylpropane derivatives. google.comgoogle.com These starting materials can be sourced from naturally occurring phenylpropenes found in essential oils, such as methyl chavicol, anethole, and eugenol. google.comgoogle.com The oxidation process converts the propane (B168953) side chain into a cinnamaldehyde structure in a single step. google.com

Various oxidizing agents can be employed for this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), p-chloranil, and pyridinium (B92312) chlorochromate (PCC). google.comgoogle.com The reaction is often carried out with a catalytic amount of an inorganic or organic acid and may utilize a solid support like alumina (B75360) or silica (B1680970) gel, sometimes under microwave irradiation to enhance reaction rates. google.comgoogle.com This method can produce a range of substituted trans-cinnamaldehydes, including those with methoxy (B1213986) groups, in high yields, typically between 68% and 82%. google.comgoogle.com

Green Chemistry Approaches in Methoxycinnamaldehyde Synthesis

In response to the environmental drawbacks of traditional synthetic methods, which often involve hazardous reagents and generate significant waste, green chemistry approaches are being developed.

Calcium Oxide-Ethanol Heterogeneous Systems for 3-Hydroxy-4-methoxycinnamaldehyde (B8633442) Synthesis

A notable green synthetic route has been developed for 3-hydroxy-4-methoxycinnamaldehyde, a key organic intermediate. researchgate.netthieme-connect.comthieme-connect.de Traditional synthesis via aldol condensation of isovanillin (B20041) and vinyl acetate (B1210297) uses sodium hydroxide in an aqueous solution, leading to low yields and substantial wastewater production. researchgate.netthieme-connect.comthieme-connect.de

A more environmentally friendly method utilizes calcium oxide (CaO) as a catalyst in anhydrous ethanol. researchgate.netthieme-connect.comthieme-connect.de This system offers several advantages. CaO acts as a base catalyst for the aldol condensation and simultaneously reacts with the water produced during the reaction to form calcium hydroxide. researchgate.netthieme-connect.de This in-situ water removal shifts the reaction equilibrium towards the product, leading to a higher conversion of isovanillin and a significantly improved yield of 3-hydroxy-4-methoxycinnamaldehyde, reaching up to 85.2%. researchgate.netthieme-connect.de This approach eliminates aqueous waste and allows for potential catalyst reuse, aligning with the principles of green chemistry.

Synthesis of Methoxycinnamaldehyde Derivatives and Analogues

The modification of the methoxycinnamaldehyde structure allows for the creation of derivatives with potentially enhanced or novel properties.

Synthesis of 4-Sulfono-3-methoxycinnamaldehyde Derivatives

Derivatives of 4-sulfono-3-methoxycinnamaldehyde have been synthesized through the sulfonation of 4-hydroxy-3-methoxycinnamaldehyde (B191438). researchgate.netresearchgate.net This reaction involves treating the starting material with various alkyl or phenyl sulfonyl chlorides in the presence of pyridine. researchgate.net The resulting sulfonic ester derivatives have been characterized using techniques such as X-ray diffraction and NMR spectroscopy to confirm their chemical structures. researchgate.netresearchgate.net For instance, the derivative 4-(methoxyphenyl)sulfono-3-methoxycinnamaldehyde has been synthesized and studied. researchgate.net

Table 1: Summary of Synthetic Methodologies for Methoxycinnamaldehydes

| Method | Starting Materials | Reagents/Catalysts | Key Features | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aldol Condensation | Methoxy-substituted benzaldehyde, Acetaldehyde | NaOH or KOH | Well-established, forms β-hydroxy aldehyde intermediate. | Varies | , google.com, prutor.ai |

| Oxidation of Phenylpropanes | Phenylpropane derivatives | DDQ, p-chloranil, PCC | Single-step conversion, utilizes natural sources. | 68-82% | google.com, google.com |

| Green Synthesis (CaO-Ethanol) | Isovanillin, Vinyl acetate | Calcium Oxide (CaO), Ethanol | Environmentally friendly, high yield, no aqueous waste. | 85.2% | researchgate.net, thieme-connect.de |

| Sulfonylation | 4-Hydroxy-3-methoxycinnamaldehyde | Alkyl/Phenyl sulfonyl chlorides, Pyridine | Creates sulfonate derivatives with modified properties. | Not specified | researchgate.net, researchgate.net |

Preparation of Other Substituted Cinnamaldehydes

The synthesis of cinnamaldehydes bearing various substituents on the aromatic ring can be achieved through several reliable methods. These methods are adaptable for creating a library of derivatives, including those with methoxy groups at different positions.

Common synthetic routes include the Claisen-Schmidt condensation, the Wittig reaction, the Vilsmeier-Haack reaction, and the oxidative Heck reaction.

Claisen-Schmidt Condensation : This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an aldehyde or ketone that possesses an α-hydrogen. wikipedia.org For the synthesis of cinnamaldehydes, a substituted benzaldehyde is reacted with acetaldehyde. The choice of base, such as sodium hydroxide or potassium carbonate, and solvent can influence the reaction's efficiency. researchgate.net For instance, a green chemistry approach for synthesizing 3-hydroxy-4-methoxycinnamaldehyde utilizes calcium oxide as a catalyst in ethanol, achieving a high yield of 85.2%. thieme-connect.de This method is advantageous as the catalyst also removes water from the system, shifting the reaction equilibrium towards the product. researchgate.netthieme-connect.de

Wittig Reaction : The Wittig reaction is a versatile method for creating alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org To synthesize substituted cinnamaldehydes, a substituted benzaldehyde is treated with formylmethylenetriphenylphosphorane. publish.csiro.au This method has been successfully used to prepare compounds like 3,4,5-trimethoxycinnamaldehyde (B1232671) and 3,4-dimethoxycinnamaldehyde. publish.csiro.au The reaction is generally efficient, though it requires the prior preparation of the ylide from a phosphonium salt and a strong base. masterorganicchemistry.com

Vilsmeier-Haack Reaction : This reaction is primarily used to introduce a formyl group onto electron-rich aromatic rings. wikipedia.org It can also be applied to non-aromatic compounds like styrenes. researchgate.netorganicreactions.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org When applied to a substituted styrene, the Vilsmeier-Haack reaction yields the corresponding cinnamaldehyde derivative after hydrolysis. researchgate.netorganicreactions.org

Oxidative Heck Reaction : A modern palladium-catalyzed cross-coupling reaction, the oxidative Heck reaction can synthesize cinnamaldehydes from arylboronic acids and acrolein. nih.gov This method is notable for its mild, base-free conditions and has been used to produce a variety of cinnamaldehyde derivatives in good to excellent yields (43-92%). nih.gov

The table below summarizes various substituted cinnamaldehydes synthesized using these methods.

| Substituted Cinnamaldehyde | Starting Materials | Synthetic Method | Yield | Reference |

| 3-Hydroxy-4-methoxycinnamaldehyde | Isovanillin, Vinyl Acetate | Aldol Condensation (CaO catalyst) | 85.2% | researchgate.netthieme-connect.de |

| 3,4,5-Trimethoxycinnamaldehyde | 3,4,5-Trimethoxybenzaldehyde, Formylmethylenetriphenylphosphorane | Wittig Reaction | - | publish.csiro.au |

| 3,4-Dimethoxycinnamaldehyde | 3,4-Dimethoxybenzaldehyde, Formylmethylenetriphenylphosphorane | Wittig Reaction | - | publish.csiro.au |

| (E)-3-(Benzofuran-2-yl)acrylaldehyde | 2-Benzofuranylboronic acid, Acrolein | Oxidative Heck Reaction | 43% | nih.gov |

| 2,4,5-Trimethoxycinnamaldehyde | Substituted Phenylpropane Derivative | Oxidation with DDQ | High Yield (68-82%) | google.com |

Synthesis of Cinnamaldehyde Analogues for Biological Evaluation

The structural framework of cinnamaldehyde, particularly its α,β-unsaturated carbonyl group, serves as a pharmacophore that can react with biological nucleophiles like enzymes and receptors. researchgate.net This reactivity has prompted the synthesis of numerous analogues for evaluation as therapeutic agents against a range of diseases.

Researchers modify the basic cinnamaldehyde structure by introducing different substituents onto the phenyl ring or by derivatizing the aldehyde group to create new classes of compounds with potentially enhanced biological activity.

Schiff Bases : Cinnamaldehyde and its derivatives are readily converted into Schiff bases (imines) by reacting them with primary amines. ijapbc.com This modification has been explored for developing anti-arthritic agents. For example, a series of Schiff bases were synthesized from cinnamaldehyde and various anilines. One derivative, Cinnan 2, showed significant in vitro anti-arthritic activity, comparable to the standard drug Diclofenac sodium, with a maximum inhibition of protein denaturation of 93.84% at a concentration of 2000 µg/ml. ijapbc.com

Curcuminoid Analogues : Curcumin analogues, which often feature a diarylpentanoid structure, have been synthesized using cinnamaldehydes. mdpi.com The base-catalyzed Claisen-Schmidt condensation of a substituted cinnamaldehyde with a ketone can produce these analogues. mdpi.com These compounds have been evaluated for activities such as aldose reductase inhibition, which is relevant to diabetic complications. mdpi.com

Amide Derivatives : Cinnamic acid, the corresponding carboxylic acid of cinnamaldehyde, has been coupled with amino acids to form cinnamic acid amide derivatives. alliedacademies.org These compounds, along with Schiff bases derived from cinnamaldehyde, have been synthesized and evaluated for their potential as antimicrobial agents targeting the peptide deformylase (PDF) enzyme. alliedacademies.org

The following table presents examples of cinnamaldehyde analogues synthesized for biological screening.

| Analogue Class | Synthetic Strategy | Target Biological Activity | Key Finding | Reference |

| Schiff Bases | Condensation of cinnamaldehyde with substituted anilines. | Anti-arthritic | Derivative Cinnan 2 showed 93.84% inhibition of protein denaturation. | ijapbc.com |

| Curcuminoid Analogues | Claisen-Schmidt condensation of cinnamaldehyde with acetone. | Aldose Reductase Inhibition | Synthesized for evaluation as potential inhibitors for diabetic complications. | mdpi.com |

| Cinnamic Acid Amides | Coupling of cinnamic acid with amino acids. | Antimicrobial (Peptide Deformylase Inhibitors) | Compound 6e emerged as a potent antimicrobial agent against Klebsiella pneumoniae. | alliedacademies.org |

| Cyclic Nitrones | Substitution of a terpenyl group with a cinnamyl ether. | Antileukemia | The cinnamyl derivative 5b (LQB-461) showed potent antileukemic effects by inducing apoptosis. | iiarjournals.org |

Stereochemical Considerations in Methoxycinnamaldehyde Synthesis

The stereochemistry of the carbon-carbon double bond in methoxycinnamaldehydes is a critical aspect of their synthesis. The double bond can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis). The (E)-isomer is typically the more thermodynamically stable and often the desired product for biological applications. Control over the stereochemical outcome is a key consideration in the choice of synthetic methodology. fiveable.menumberanalytics.comrijournals.com

Wittig Reaction : The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.org

Stabilized Ylides : Ylides stabilized by electron-withdrawing groups (e.g., ester or ketone) are less reactive and generally lead to the formation of the (E)-alkene with high selectivity. organic-chemistry.org

Non-stabilized Ylides : Ylides that are not stabilized (e.g., where the group on the carbanion is an alkyl group) are more reactive and typically yield the (Z)-alkene as the major product. organic-chemistry.org

Schlosser Modification : To obtain the (E)-alkene from non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo betaine, ultimately leading to the (E)-alkene. wikipedia.org

Claisen-Schmidt Condensation : This reaction typically results in the formation of the more stable (E)-cinnamaldehyde derivative due to thermodynamic control under the reaction conditions. The initial aldol adduct readily dehydrates to form the conjugated and more stable trans double bond.

Oxidative Heck Reaction : The palladium-catalyzed oxidative Heck reaction has been shown to be highly stereoselective, furnishing the (E)-α,β-unsaturated aldehydes. nih.gov The synthesis of various cinnamaldehydes from acrolein and arylboronic acids using this method resulted in the exclusive formation of the (E)-isomer. nih.gov

The table below outlines the stereochemical outcomes of different synthetic methods.

| Synthetic Method | Reactants | Typical Stereochemical Outcome | Reason | Reference |

| Wittig Reaction (Stabilized Ylide) | Aldehyde + Stabilized Phosphonium Ylide | Predominantly (E)-alkene | Thermodynamic control; reversible initial addition allows formation of the more stable anti-oxaphosphetane. | organic-chemistry.org |

| Wittig Reaction (Non-stabilized Ylide) | Aldehyde + Non-stabilized Phosphonium Ylide | Predominantly (Z)-alkene | Kinetic control; irreversible and rapid formation of the syn-oxaphosphetane. | organic-chemistry.org |

| Claisen-Schmidt Condensation | Substituted Benzaldehyde + Acetaldehyde | Predominantly (E)-alkene | Formation of the more thermodynamically stable trans-conjugated system upon dehydration. | wikipedia.org |

| Oxidative Heck Reaction | Arylboronic Acid + Acrolein | Predominantly (E)-alkene | The mechanism of the Heck reaction typically favors the formation of the trans product. | nih.gov |

Advanced Analytical Characterization of Methoxycinnamaldehydes and Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structural features of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer comprehensive information on the connectivity, spatial arrangement, and mass of 3-Methoxycinnamaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. ¹H-NMR, or proton NMR, provides information about the chemical environment of hydrogen atoms within a molecule.

In the ¹H-NMR spectrum of this compound, the signals for the protons can be assigned based on their chemical shifts (δ) and coupling constants (J). Analysis of the ¹H-NMR spectra for cinnamaldehyde (B126680) and its methoxy (B1213986) derivatives, including the 3-methoxy variant, confirms that these compounds predominantly exist as trans isomers in solution. researchgate.netcas.cz The stability of the trans orientation of the C=O group relative to the double bond in the conjugated side chain is also supported by theoretical calculations. researchgate.netcas.cz

Specific chemical shifts and interaction constants for the side chain protons of this compound have been reported. researchgate.net

¹H-NMR Spectral Data for this compound Side Chain

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Hα | 7.33 |

| Hβ | 6.61 |

| Hγ (Aldehydic) | 9.56 |

| OCH₃ | 3.75 |

Data sourced from Liptaj et al. (1980) researchgate.net

Further structural elucidation can be achieved using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment provides information about the spatial proximity of protons, regardless of through-bond J-couplings. columbia.edu For small molecules, a Nuclear Overhauser Effect (NOE) can be observed between protons up to 4Å apart. columbia.edu In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the aldehydic proton and the β-proton, confirming the s-trans conformation, which is predicted to be the more stable form. utah.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like cinnamaldehyde and its derivatives. mdpi.com In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a high-sensitivity, high-resolution technique used for analyzing less volatile compounds. ua.edu This method provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent compound and its fragments.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for the analysis of larger molecules and derivatives. In studies involving cinnamaldehyde derivatives, MALDI-TOF (Time-of-Flight) MS has been used to characterize products formed from the reaction of cinnamaldehydes with other molecules, such as proanthocyanidins. acs.org The spectra can show masses corresponding to oligomers attached to one or more cinnamaldehyde moieties. acs.org MALDI imaging mass spectrometry has also been utilized by precoating targets with reagents like trans-cinnamaldehyde to derivatize and detect other molecules, such as isoniazid, directly in tissue samples. nih.gov

Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Reference |

|---|---|---|

| Electron Ionization MS | Molecular Weight: 162.1852 g/mol | nist.gov |

| GC-MS | Identification and quantification in volatile mixtures | mdpi.comresearchgate.net |

Crystallographic and Computational Studies

While spectroscopic methods reveal molecular structure, crystallographic and computational techniques provide deeper insights into the three-dimensional arrangement of atoms in the solid state, conformational stability, and potential molecular interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. uci.edu It is widely employed to predict molecular geometries, energies, and spectroscopic properties. DFT calculations, particularly using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, have been used to study the conformational preferences of cinnamaldehyde. scielo.org.mxjmcs.org.mx

These studies show that for cinnamaldehyde, the s-trans conformer is more stable than the s-cis conformer by approximately 7.95 kJ/mol in the gas phase. scielo.org.mxresearchgate.net This theoretical finding is in strong agreement with experimental NMR data, which also indicates the predominance of the trans isomer. researchgate.netcas.cz DFT calculations can also model the effect of different solvents on conformational stability, though for cinnamaldehyde, solvents were found to have no significant effect on the stability preference. scielo.org.mxjmcs.org.mx

DFT-Calculated Energy Difference for Cinnamaldehyde Conformers

| Conformer | Relative Stability (Gas Phase) |

|---|---|

| s-trans | More stable |

| s-cis | Less stable by 7.95 kJ/mol |

Data sourced from Umar et al. (2022) scielo.org.mx

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the physical movements of atoms and molecules and to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. mdpi.com

Molecular docking studies have been performed on cinnamaldehyde and its derivatives to investigate their potential as inhibitors of various cancer receptors. researchgate.net These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site. researchgate.netjppres.com

Hirshfeld Surface and 2D Fingerprint Plot Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting three-dimensional Hirshfeld surface (HS) provides a visual representation of the molecule's shape within its crystalline environment.

The surface is color-mapped to highlight different intermolecular contacts. For instance, d_norm is a key property mapped onto the surface, which combines d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance to the nearest nucleus outside the surface). Red regions on the d_norm map indicate closer contacts and potential hydrogen bonds, while blue regions represent weaker or longer-range interactions. For this compound, with its oxygen and hydrogen atoms, these red spots would be expected to highlight significant C-H···O interactions.

For this compound, the 2D fingerprint plot would be expected to be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the molecule's periphery. Sharp spikes in the plot would indicate the presence of strong hydrogen bonds, likely C-H···O interactions involving the methoxy and aldehyde oxygen atoms. The analysis would also reveal the presence of C···H/H···C contacts, indicative of C-H···π interactions with the benzene (B151609) ring. uzh.ch

Interactive Table: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Key Molecular Features Involved |

| H···H | High | Phenyl and vinyl hydrogen atoms |

| C-H···O | Moderate | Aldehyde and methoxy oxygen atoms with phenyl and vinyl C-H groups |

| C···H/H···C | Moderate | Interactions involving the aromatic π-system |

| O···O | Low | Incidental contacts between oxygen atoms |

| C···C | Low | π-π stacking interactions between aromatic rings |

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for the separation, identification, and purification of components in a mixture. nih.govjournalagent.com For a compound like this compound, various chromatographic methods can be employed for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound. A reversed-phase HPLC system, utilizing a C18 column, is commonly employed for the separation of cinnamaldehyde and its derivatives. nih.govshimadzu.com The mobile phase typically consists of a mixture of an aqueous component (like water with a small amount of acid, e.g., formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govrsc.org Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation from other related compounds or impurities. nih.gov Quantification is typically performed using a UV detector, as the conjugated system in this compound results in strong UV absorbance. shimadzu.com

Gas Chromatography (GC) is another viable technique, particularly given the volatility of cinnamaldehyde derivatives. nist.govresearchgate.net In GC, the sample is vaporized and separated in a column with a stationary phase. A flame ionization detector (FID) is commonly used for the quantification of organic compounds like this compound. researchgate.net

Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and for determining appropriate solvent systems for column chromatography. nih.govajrconline.org A silica (B1680970) gel plate can serve as the stationary phase, and a mixture of non-polar and polar solvents (e.g., toluene, ethyl acetate (B1210297), and methanol) can be used as the mobile phase. ajrconline.org The separated spots can be visualized under UV light.

Interactive Table: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis | Quantification, Purity analysis |

| GC | (e.g., DB-5) | Helium (carrier gas) | FID, MS | Quantification of volatile components |

| TLC | Silica Gel 60 F254 | Toluene:Ethyl acetate:Methanol (8:1:1) | UV light | Qualitative analysis, Reaction monitoring |

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govmanchester.ac.uk However, the detection of some small molecules can be challenging due to poor ionization efficiency or low abundance. d-nb.infonih.gov On-tissue chemical derivatization (OTCD) is a strategy that can enhance the detection sensitivity of target analytes in MSI. nih.govnih.gov This involves applying a chemical reagent to the tissue section to react with the target molecule, forming a derivative that is more readily ionized and detected by the mass spectrometer. nih.govmdpi.com

For a molecule like this compound, which contains an aldehyde functional group, OTCD could be a valuable tool for enhancing its detection in biological tissues. A derivatizing agent that specifically reacts with aldehydes can be used. For instance, reagents containing a hydrazine (B178648) or an amino group can form a stable hydrazone or Schiff base with the aldehyde, respectively. These derivatization reactions can introduce a permanently charged group or a group with high ionization efficiency, significantly improving the signal in mass spectrometry.

A related compound, 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferaldehyde), has been utilized as a derivatization reagent for amino-containing metabolites, highlighting the reactivity of the aldehyde group in this class of compounds. acs.org This suggests that this compound itself would be a good candidate for derivatization to enhance its detection. The choice of derivatization reagent is crucial and would be selected to introduce a tag that is easily ionizable by the chosen MSI technique, such as Matrix-Assisted Laser Desorption/Ionization (MALDI). d-nb.info The derivatization process must be carefully optimized to ensure the reaction occurs efficiently on the tissue surface without causing significant delocalization of the analyte. acs.org

Biological Activities and Pharmacological Potential of Methoxycinnamaldehydes

Antioxidant and Free Radical Scavenging Activities

Methoxycinnamaldehydes, particularly the phenolic aldehyde 4-Hydroxy-3-methoxycinnamaldehyde (B191438) (also known as coniferaldehyde), have demonstrated notable antioxidant and free radical scavenging properties. biosynth.comscbt.com These compounds are recognized for their potential to mitigate cellular damage caused by oxidative stress. biosynth.com Their antioxidant capacity is a key factor underpinning their therapeutic potential. biosynth.comsigmaaldrich.com Research has utilized methods like the DPPH radical scavenging assay to investigate and quantify the antiradical activities of these compounds. sigmaaldrich.comsigmaaldrich.com

Role in Modulation of Oxidative Stress Pathways

4-Hydroxy-3-methoxycinnamaldehyde actively modulates oxidative stress pathways. biosynth.com Its primary mechanism involves scavenging free radicals, which helps to prevent potential damage to cellular components. biosynth.com This compound has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide. nih.gov Research indicates that 4-Hydroxy-3-methoxycinnamaldehyde is involved with the HIF-1 signaling pathway, which plays a role in protecting against oxidative stress. nih.gov Furthermore, it contributes to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. medchemexpress.com The activation of Nrf2 is a critical step in the cellular defense against oxidative stress, as it promotes the translocation of Nrf2 to the nucleus and subsequent expression of antioxidant enzymes. nih.govmedchemexpress.com

Induction of Heme Oxygenase-1 (HO-1) by 4-Hydroxy-3-methoxycinnamaldehyde

A significant aspect of the antioxidant activity of 4-Hydroxy-3-methoxycinnamaldehyde is its ability to effectively induce heme oxygenase-1 (HO-1). medchemexpress.com HO-1 is a crucial cytoprotective enzyme that plays a vital role in the cellular response against oxidative stress. nih.govnih.gov Studies have shown that 4-Hydroxy-3-methoxycinnamaldehyde treatment leads to a dramatic, dose- and time-dependent increase in HO-1 protein levels and expression. medchemexpress.com This induction is mediated through the PKCα/β II/Nrf-2 dependent pathway. medchemexpress.com The upregulation of HO-1 is directly linked to the cytoprotective effects observed, such as the inhibition of LPS-induced apoptosis in macrophage cells. medchemexpress.com

Anti-inflammatory Effects

In addition to its antioxidant properties, 4-Hydroxy-3-methoxycinnamaldehyde exhibits significant anti-inflammatory activities. medchemexpress.com It has been identified as an anti-inflammatory compound in traditional remedies and has been shown to reduce the production of inflammatory mediators. nih.govmedchemexpress.com For instance, it can dramatically inhibit the production of nitric oxide (NO), a key inflammatory molecule, in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophage cells. medchemexpress.com Its anti-inflammatory effects are also linked to the modulation of key signaling pathways involved in inflammation, such as the IL-15 signaling pathway. nih.gov

Modulation of T-cell Activation by 4-Hydroxy-3-methoxycinnamaldehyde

Autoreactive T-cell responses are central to the pathology of many autoimmune diseases, making the modulation of T-cell activation an important therapeutic strategy. nih.gov Research has identified 4-Hydroxy-3-methoxycinnamaldehyde (referred to as 4H3MC in studies) as a potent modulator of T-cell activation. nih.govplos.org It has been shown to prevent the release of Interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation, from both transformed and untransformed human T-cells without causing cytotoxicity. nih.gov

Attenuation of Atopic Dermatitis Symptoms by 4-Hydroxy-3-methoxycinnamaldehyde

The immunomodulatory properties of 4-Hydroxy-3-methoxycinnamaldehyde have shown therapeutic potential in preclinical models of atopic dermatitis (AD), a chronic inflammatory skin condition driven by an imbalance of T helper cell subsets. plos.orgnih.govnih.gov In mouse models of AD induced by 2,4-dinitrochlorobenzene (DNCB) and mites, oral administration of 4-Hydroxy-3-methoxycinnamaldehyde effectively attenuated disease symptoms. plos.orgnih.gov

The observed therapeutic effects included a reduction in ear thickness, decreased serum IgE levels, and diminished infiltration of immune cells into the inflamed skin lesions. nih.govnih.gov Furthermore, it suppressed the expression of pathogenic cytokines within the ear tissues. nih.gov At a cellular level, 4-Hydroxy-3-methoxycinnamaldehyde was found to block the differentiation of T-cells into both Th1 and Th2 subtypes by suppressing their key transcription factors, T-bet and GATA3, respectively. plos.orgnih.gov It also downregulated the proliferation of T-cells during this differentiation process and inhibited the activation of keratinocytes, further contributing to the amelioration of AD symptoms. plos.orgnih.gov

Antimicrobial and Antibacterial Properties

Various methoxycinnamaldehyde derivatives have been evaluated for their antimicrobial activity. In vitro studies have shown that compounds like 2-methoxycinnamaldehyde (B72128) and 4-methoxycinnamaldehyde (B120730) possess bactericidal activity, particularly against coliform bacteria and Escherichia coli. researchgate.nettandfonline.comugent.be Generally, these aldehydes demonstrate stronger bactericidal effects compared to their corresponding carboxylic acids at neutral pH. researchgate.nettandfonline.com

Another derivative, o-Methoxycinnamaldehyde, isolated from cinnamon, has shown a strong inhibitory effect against several species of dermatophytoses, such as Microsporum canis, with minimum inhibitory concentrations ranging from 3.12 to 6.25 µg/ml. nih.govnih.gov This compound also inhibits the growth of mycotoxin-producing fungi like Aspergillus parasiticus and Aspergillus flavus. nih.govnih.gov However, in the same study, it showed no significant antibacterial effect at concentrations up to 50 µg/ml. nih.govnih.gov Schiff bases synthesized from p-methoxycinnamaldehyde have also been tested for in vitro antibacterial activity against strains like Acinetobacter calcoaceticus and Pediococcus acidilactici. researchgate.net

Table 1: Effects of 4-Hydroxy-3-methoxycinnamaldehyde on T-Cell Activation Pathways

| Molecular Target/Process | Observed Effect of 4-Hydroxy-3-methoxycinnamaldehyde | Reference |

|---|---|---|

| IL-2 Release | Prevented from human T-cells | nih.gov |

| PKCθ Phosphorylation | Inhibited in T-cells | nih.gov |

| MAP Kinase (ERK and p38) Phosphorylation | Attenuated | nih.gov |

| NF-κB, AP-1, and NFAT Promoter Activities | Inhibited | nih.gov |

Table 2: In Vivo Effects of 4-Hydroxy-3-methoxycinnamaldehyde in a Mouse Model of Atopic Dermatitis

| Symptom/Marker | Effect of Oral Administration | Reference |

|---|---|---|

| Ear Thickness | Attenuated increase | plos.orgnih.gov |

| Serum IgE Levels | Attenuated increase | plos.orgnih.gov |

| Immune Cell Infiltration | Reduced in inflammatory lesions | plos.orgnih.gov |

| Pathogenic Cytokine Expression | Reduced in ear tissues | plos.orgnih.gov |

| T-cell Differentiation (Th1/Th2) | Blocked | plos.orgnih.gov |

Activity against Specific Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus epidermidis by 2-Methoxycinnamaldehyde)

Research has demonstrated the antibacterial efficacy of 2-methoxycinnamaldehyde (MCA) against pathogenic bacteria, including strains resistant to common antibiotics. A notable example is its activity against Methicillin-Resistant Staphylococcus epidermidis (MRSE), a pathogen frequently associated with hospital-acquired infections.

In a study investigating MCA's effect on MRSE, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined to be 220 μg/mL. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, was found to be 880 μg/mL nih.gov.

Microscopic examination using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) revealed that treatment with MCA causes significant morphological damage to MRSE cells. The bacterial cell membranes and walls, which are typically smooth and intact, become corrugated and shriveled after exposure to MCA nih.gov. This structural damage leads to the leakage of intracellular contents, such as DNA and RNA, ultimately contributing to the inhibition of bacterial proliferation nih.gov.

Table 1: Antibacterial Activity of 2-Methoxycinnamaldehyde (MCA) against MRSE

| Parameter | Value (μg/mL) | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 220 | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. Methoxycinnamaldehyde derivatives have shown potential in disrupting these structures.

Studies have confirmed that 2-methoxycinnamaldehyde (MCA) can effectively inhibit the formation of biofilms by Methicillin-Resistant Staphylococcus epidermidis (MRSE) nih.govresearchgate.net. This action hinders the pathogenic potential of the bacterium, as biofilm formation is a key virulence factor nih.gov.

The antibiofilm activity of methoxycinnamaldehydes extends to other pathogens as well. In a screening of cinnamaldehyde (B126680) derivatives against Vibrio parahaemolyticus, a marine bacterium that can cause gastrointestinal illness, 2-methoxycinnamaldehyde demonstrated significant inhibitory effects. At a concentration of 100 µg/mL, it inhibited biofilm formation by 61.8% nih.gov. This effect is crucial as biofilms in Vibrio species contribute to their persistence in food processing environments and pathogenesis nih.gov.

Table 2: Biofilm Inhibition by 2-Methoxycinnamaldehyde

| Bacterial Strain | Concentration (µg/mL) | % Inhibition | Reference |

|---|---|---|---|

| Vibrio parahaemolyticus | 100 | 61.8% | nih.gov |

Enzyme Inhibitory Activities

Inhibition of α-Glucosidase and α-Amylase by Derivatives

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into glucose. Inhibiting these enzymes can help manage post-meal blood glucose levels, which is a therapeutic strategy for type 2 diabetes. Cinnamaldehyde and its derivatives have been investigated for this potential.

Synthetic derivatives of cinnamic acid, such as p-methoxy cinnamic acid and p-methoxyethyl cinnamate, have been identified as inhibitors of the α-glucosidase enzyme ugm.ac.id. While specific data on 3-methoxycinnamaldehyde is limited, the inhibitory activity of these related methoxy (B1213986) compounds highlights a promising area of research ugm.ac.id. The parent compound, trans-cinnamaldehyde, has demonstrated notable inhibitory activity against both pancreatic porcine α-amylase (PPA) and Bacillus licheniformis α-amylase (BLA), with IC50 values of 3.76 μg/mL and 5.38 μg/mL, respectively niscpr.res.inniscpr.res.in. These values indicate a higher potency than the standard inhibitor, acarbose, under the tested conditions niscpr.res.inniscpr.res.inniscair.res.in.

Table 3: α-Amylase Inhibition by Trans-Cinnamaldehyde

| Enzyme Source | IC50 Value (μg/mL) | Reference |

|---|---|---|

| Pancreatic Porcine α-Amylase (PPA) | 3.76 | niscpr.res.in |

Anticancer Potential (referring to cinnamaldehyde and related methoxycinnamaldehydes)

Cinnamaldehyde and its methoxy-substituted analogs have emerged as compounds of interest in cancer research, demonstrating the ability to suppress tumor growth through various mechanisms nih.govnih.gov. These natural compounds have been shown to target cancer cells, leading to reduced proliferation and the induction of programmed cell death nih.gov.

Inhibition of Cancer Cell Proliferation

Methoxycinnamaldehydes have been found to impede the growth of various cancer cell lines. 2-Methoxycinnamaldehyde (2-MCA) has demonstrated a marked ability to inhibit the proliferation of human cancer cells nih.gov. For instance, it inhibits the activity of DNA topoisomerases I and II, enzymes critical for DNA replication, thereby halting the proliferation of liver cancer (Hep 3B) cells nih.gov.

In studies on human lung adenocarcinoma A549 cells, 2-methoxycinnamaldehyde at a concentration of 32 μM was shown to inhibit cell proliferation encyclopedia.pub. Research on human colorectal adenocarcinoma COLO 205 cells also confirmed the antiproliferative effects of 2-MCA nih.gov. The mechanism behind this inhibition often involves the downregulation of molecules that control the cell cycle encyclopedia.pubmdpi.com.

Induction of Apoptosis in Cancer Cells

A key aspect of the anticancer potential of methoxycinnamaldehydes is their ability to induce apoptosis, or programmed cell death, in malignant cells. This process eliminates cancerous cells without causing the inflammation associated with other forms of cell death.

2-Methoxycinnamaldehyde has been shown to be a potent inducer of apoptosis. In human lung adenocarcinoma A549 cells, it triggers apoptosis by upregulating pro-apoptotic genes like Bax and Bak, while downregulating anti-apoptotic genes such as Bcl-2 and Bcl-XL encyclopedia.pub. This leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-3 and -9, which are key executioners of the apoptotic process encyclopedia.pub. Similar apoptotic mechanisms have been observed in human colorectal adenocarcinoma COLO 205 cells, where 2-MCA treatment led to an increase in apoptotic cells, loss of mitochondrial membrane potential, and activation of caspase-3 and -9 nih.gov. Furthermore, 2-MCA can also induce lysosomal vacuolization, which contributes to the promotion of apoptosis in cancer cells nih.gov.

Table 4: Pro-Apoptotic Mechanisms of 2-Methoxycinnamaldehyde in A549 Lung Cancer Cells

| Molecular Event | Effect of 2-Methoxycinnamaldehyde | Reference |

|---|---|---|

| Pro-apoptotic gene (Bax, Bak) expression | Upregulation | encyclopedia.pub |

| Anti-apoptotic gene (Bcl-2, Bcl-XL) expression | Downregulation | encyclopedia.pub |

| Mitochondrial Membrane Potential | Loss | encyclopedia.pub |

| Cytochrome c | Release | encyclopedia.pub |

Synergistic Effects with Chemotherapy Agents

One of the key mechanisms behind this synergy is the promotion of apoptosis, or programmed cell death. nih.gov For instance, studies have shown that cinnamaldehyde enhances the effectiveness of doxorubicin (DOX) by increasing the activation of caspase-3/7, key enzymes in the apoptotic pathway, in prostate cancer cells. nih.gov The combination of cinnamaldehyde and doxorubicin leads to a greater induction of apoptosis compared to doxorubicin alone. nih.gov This pro-apoptotic effect is also observed in combination with other agents. For example, cinnamaldehyde has been shown to enhance the ability of oxaliplatin to induce apoptosis in colorectal cancer cells. nih.govnih.gov

Furthermore, cinnamaldehyde can sensitize cancer cells to chemotherapy. In non-small cell lung cancer cells, the combination of cinnamaldehyde and hyperthermia was found to synergistically inhibit cell proliferation and induce apoptosis. nih.govmdpi.com This effect was linked to the increased generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govmdpi.com

The synergistic effects are not limited to a single mechanism. In colorectal cancer cell lines, cinnamaldehyde was found to have a synergistic effect on the cytotoxicity of chemotherapeutic agents by suppressing the expression of genes associated with drug metabolism and resistance, such as BRCA1, TOPO1, ERCC1, and TS. nih.gov By modulating these genetic factors, cinnamaldehyde can potentially make cancer cells more susceptible to the effects of drugs like 5-fluorouracil and oxaliplatin. nih.gov

The development of drug delivery systems is also being explored to maximize these synergistic effects. For example, nanoparticles co-loaded with cinnamaldehyde and doxorubicin have been developed to enhance their combined therapeutic effect on breast cancer cells. nih.govdovepress.com These delivery systems can help to ensure that both agents reach the tumor cells in effective concentrations, thereby maximizing their synergistic anti-tumor activity. frontiersin.org

| Chemotherapy Agent | Cancer Model | Observed Synergistic Effect | Mechanism of Action |

|---|---|---|---|

| Doxorubicin (DOX) | Prostate cancer cells (PC3) | Enhanced cytotoxicity and apoptosis. nih.gov | Increased activation of caspase-3/7 and reduction of mitochondrial membrane potential. nih.gov |

| Oxaliplatin | Colorectal cancer cells (HT-29 and LoVo) | Synergistic cytotoxicity. nih.gov | Enhanced apoptosis and suppression of drug-metabolizing genes (BRCA1, TOPO1, ERCC1, TS). nih.gov |

| Hyperthermia | Non-small cell lung cancer cells (A549) | Synergistic inhibition of cell proliferation and induction of apoptosis. nih.govmdpi.com | Increased generation of reactive oxygen species (ROS) and phosphorylation of MAPKs. nih.govmdpi.com |

| Doxorubicin (DOX) | Breast cancer cells (MCF-7) | Enhanced apoptosis. nih.gov | Co-delivery via nanoparticles leading to increased intracellular ROS and mitochondrial dysfunction. nih.gov |

Neuroprotective Effects (for cinnamaldehyde derivatives)

Cinnamaldehyde and its derivatives have emerged as compounds with significant neuroprotective potential, showing promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov Accumulating evidence suggests that these compounds exert their neuroprotective effects through multiple mechanisms, primarily by modulating neuroinflammation and combating oxidative stress. nih.govresearchgate.net

A key aspect of the neuroprotective activity of cinnamaldehyde derivatives is their anti-inflammatory properties. researchgate.net They have been shown to inhibit the activation of microglia, which are the primary immune cells of the central nervous system. jst.go.jp Over-activation of microglia contributes to neuroinflammation, a hallmark of many neurodegenerative disorders. By suppressing microglial activation, these compounds can reduce the production of pro-inflammatory mediators. jst.go.jp For instance, trans-cinnamaldehyde has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in animal models, both of which are key enzymes in the inflammatory process. jst.go.jp

Furthermore, cinnamaldehyde derivatives play a crucial role in mitigating oxidative stress, which is another factor implicated in neuronal damage. nih.gov They can enhance the cellular antioxidant defense system, in part by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov By activating this pathway, cinnamaldehyde derivatives can bolster the brain's ability to cope with oxidative insults. nih.govresearchgate.net

Studies have also indicated that these compounds can interfere with pathological processes specific to certain neurodegenerative diseases. For example, cinnamaldehyde has been shown to protect against glutamate-induced cytotoxicity, reduce the generation of reactive oxygen species (ROS), and inhibit the release of cytochrome c, a key step in the apoptotic cascade. nih.gov In models of Parkinson's disease, cinnamaldehyde has demonstrated a neuroprotective effect by preventing the death of dopaminergic neurons. nih.gov This protection is thought to be, at least in part, due to the inhibition of autophagy, a cellular process that can contribute to cell death when dysregulated. nih.gov

| Compound/Derivative | Model | Observed Neuroprotective Effect | Mechanism of Action |

|---|---|---|---|

| Cinnamaldehyde (CA) | Alzheimer's and Parkinson's disease animal models | Modulation of neuroinflammation and suppression of oxidative stress. nih.govnih.govresearchgate.net | Action on multiple signaling pathways including TLR4/NF-κB, NLRP3, ERK1/2-MEK, NO, and Nrf2. nih.govresearchgate.net |

| trans-Cinnamaldehyde (TCA) | 6-hydroxydopamine-induced dopaminergic injury model | Inhibition of microglial activation and neuronal survival improvement. jst.go.jp | Inhibition of inflammatory responses and induction of iNOS and COX-2. jst.go.jp |

| Cinnamaldehyde (CA) | Glutamate-induced cytotoxicity in PC12 cells | Attenuation of cell death and inhibition of ROS generation. nih.gov | Alleviation of mitochondrial membrane potential loss and reduction of caspase-3 activity. nih.gov |

| Cinnamaldehyde (CA) | MPTP mouse model of Parkinson's disease | Prevention of dopaminergic neuronal death. nih.gov | Inhibition of autophagy. nih.gov |

Cytoprotective Functions

Cinnamaldehyde and its derivatives, including this compound, exhibit notable cytoprotective functions, primarily through their ability to counteract oxidative stress and inhibit inflammatory responses. nih.gov A central mechanism underlying these protective effects is the activation of the Nrf2 signaling pathway and the subsequent induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. nih.govmedchemexpress.com

The Nrf2 transcription factor is a master regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under normal conditions, Nrf2 is kept at low levels. However, in the presence of stressors or activators like cinnamaldehyde derivatives, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a battery of protective genes, including HO-1. nih.govnih.gov Studies have shown that both cinnamaldehyde and its derivative, 2-methoxycinnamaldehyde, can markedly increase the cellular protein levels of HO-1 and promote the nuclear translocation of Nrf2. nih.gov This Nrf2/HO-1 activation is crucial for protecting cells from oxidative damage. For instance, in human umbilical vein endothelial cells (HUVECs), pretreatment with cinnamaldehyde or 2-methoxycinnamaldehyde protected the cells from hydrogen peroxide-induced cytotoxicity, an effect that was largely mediated by HO-1 induction. nih.gov

A related compound, coniferaldehyde (B117026) (4-hydroxy-3-methoxycinnamaldehyde), is also a potent inducer of HO-1 and demonstrates significant cytoprotective effects. medchemexpress.com It has been shown to protect macrophage cells from LPS-induced apoptosis through a pathway involving PKCα/β II, Nrf-2, and HO-1. medchemexpress.com This highlights the importance of the Nrf2/HO-1 axis in the cytoprotective actions of cinnamaldehyde-related compounds.

Beyond the Nrf2/HO-1 pathway, cinnamaldehyde derivatives can exert cytoprotective effects through other mechanisms as well. They can directly scavenge free radicals, thereby reducing oxidative damage to lipids, proteins, and nucleic acids. researchgate.net Additionally, their anti-inflammatory properties contribute to their cytoprotective capacity. By inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of inflammatory mediators, these compounds can protect cells from inflammation-induced damage. researchgate.net For example, 2-methoxycinnamaldehyde has been shown to protect against hepatic ischemia-reperfusion injury through its anti-inflammatory and anti-apoptotic properties, which include decreasing the activity of NF-κB and caspase-3. researchgate.net

| Compound | Cell/Tissue Model | Observed Cytoprotective Effect | Primary Mechanism |

|---|---|---|---|

| Cinnamaldehyde (CA) and 2-Methoxycinnamaldehyde (MCA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against H₂O₂-induced cytotoxicity. nih.gov | Induction of HO-1 expression via Nrf2 nuclear translocation. nih.gov |

| Coniferaldehyde (4-Hydroxy-3-methoxycinnamaldehyde) | RAW264.7 Macrophage Cells | Inhibition of LPS-induced apoptosis and NO production. medchemexpress.com | Activation of the PKCα/β II/Nrf-2/HO-1 dependent pathway. medchemexpress.com |

| Cinnamaldehyde (CA) | General Cellular Models | Reduction of oxidative damage. researchgate.net | Direct scavenging of free radicals. researchgate.net |

| 2-Methoxycinnamaldehyde (2-MCA) | Rat Model of Hepatic Ischemia-Reperfusion Injury | Protection against tissue injury. researchgate.net | Anti-inflammatory and anti-apoptotic effects, including decreased NF-κB and caspase-3 activity. researchgate.net |

Molecular Mechanisms Underlying Methoxycinnamaldehyde Bioactivity

Cellular Signaling Pathway Modulation

The bioactivity of methoxycinnamaldehyde compounds stems from their capacity to intervene in crucial cellular signaling cascades. By modulating the activity of key proteins like kinases and transcription factors, they can alter cellular responses to various stimuli.

Protein Kinase C (PKC) Activity Inhibition

A significant mechanism of action for these compounds is the inhibition of Protein Kinase C (PKC), a family of enzymes pivotal in signal transduction for cell proliferation, differentiation, and immune responses. Research has specifically highlighted the activity of 4-Hydroxy-3-methoxycinnamaldehyde (B191438) (a structurally similar compound) in this regard.

In Keratinocytes: The inhibitory effect on PKC extends to other cell types, such as keratinocytes, indicating a broader potential for modulating cellular processes governed by this enzyme family.

Downregulation of Mitogen-Activated Protein Kinases (MAPK) Phosphorylation (ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses. Methoxycinnamaldehyde derivatives have been shown to attenuate this pathway.

Specifically, 4-Hydroxy-3-methoxycinnamaldehyde was found to weaken the phosphorylation of key MAPK members, Extracellular signal-Regulated Kinase (ERK) and p38, in T-cells. nih.gov By reducing the phosphorylation of ERK and p38, the compound effectively dampens the downstream signaling that would typically lead to inflammatory and proliferative responses. researchgate.net This intervention occurs downstream of initial T-cell receptor signaling, indicating a specific targeting of the MAPK cascade. nih.gov

Suppression of Transcription Factors (T-bet, GATA3)

The differentiation of T-helper (Th) cells into distinct lineages, such as Th1 and Th2, is governed by master transcription factors T-bet and GATA3, respectively. nih.govmdpi.com These factors direct the expression of lineage-specific genes while repressing those of opposing lineages. nih.govplos.org

While direct suppression of T-bet and GATA3 by 3-methoxycinnamaldehyde is an area of ongoing investigation, the modulation of upstream signaling pathways like PKC and MAPK is known to influence the expression and function of these critical transcription factors. nih.govnih.gov For instance, PKCθ signaling is implicated in the differentiation of T-helper subsets. nih.gov By inhibiting these upstream kinases, methoxycinnamaldehyde derivatives can indirectly influence the delicate balance between T-bet and GATA3, thereby affecting the direction of the immune response. The strength of the initial T-cell receptor signal can itself set the early expression levels of T-bet and GATA3. biorxiv.org

Inhibition of NF-κB, AP-1, and NFAT Promoter Activities

The transcription factors Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT) are pivotal in T-cell activation and the expression of inflammatory genes. nih.gov Research demonstrates that 4-Hydroxy-3-methoxycinnamaldehyde effectively attenuates the promoter activities of all three transcription factors. nih.gov This inhibition is a downstream consequence of blocking PKCθ, which is required for the activation of NF-κB, AP-1, and NFAT following T-cell receptor engagement. nih.govnih.gov By preventing these transcription factors from activating their target genes, such as Interleukin-2 (B1167480) (IL-2), the compound can suppress T-cell activation and proliferation. nih.gov

Furthermore, studies on related compounds like 2-methoxycinnamaldehyde (B72128) have confirmed the inhibition of NF-κB activity in macrophages, preventing its translocation to the nucleus and subsequent DNA-binding activity. researchgate.netnih.gov

Nrf-2 Signaling Pathway Activation

In contrast to its inhibitory effects on inflammatory pathways, 2-methoxycinnamaldehyde has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous protective genes. Studies in macrophages have shown that 2-methoxycinnamaldehyde significantly activates the Nrf2 pathway, leading to an enhanced expression of autophagy-associated proteins. This activation of Nrf2-mediated autophagy helps to modulate excessive inflammation by reducing the production of inflammatory mediators.

Effects on Cellular Processes

The modulation of the aforementioned signaling pathways by methoxycinnamaldehyde and its derivatives translates into significant effects on various cellular processes. These molecular interventions lead to observable changes in cell function, particularly in the context of immunity and inflammation.

| Cellular Process | Mediating Pathway(s) | Observed Effect | Compound Studied |

| T-Cell Activation | PKCθ, MAPK, NF-κB, AP-1, NFAT | Inhibition of Interleukin-2 (IL-2) release, leading to immunosuppression. nih.gov | 4-Hydroxy-3-methoxycinnamaldehyde |

| Inflammatory Response | NF-κB, Nrf2 | Reduction of pro-inflammatory mediators (e.g., TNF-α, IL-6) and attenuation of inflammatory cell infiltration. nih.govresearchgate.net | 2-Methoxycinnamaldehyde |

| Cell Proliferation & Viability | MAPK | Impaired proliferation and induction of cell cycle arrest in certain cell lines. nih.gov | Cinnamic Aldehyde |

| Apoptosis (Programmed Cell Death) | Caspase-3, NF-κB | In some contexts, it reduces the number of apoptotic cells, suggesting a protective role against injury. nih.govresearchgate.net | 2-Methoxycinnamaldehyde |

| Oxidative Stress | Nrf2 | Activation of antioxidant responses to protect cells from damage. | 2-Methoxycinnamaldehyde |

| Autophagy | Nrf2 | Enhancement of autophagy flux, which helps in clearing cellular debris and reducing inflammation. | 2-Methoxycinnamaldehyde |

The collective impact of these molecular interactions is a potent regulation of cellular activities. For example, the inhibition of multiple T-cell activation pathways leads to a pronounced immunosuppressive effect. nih.gov In other contexts, such as in liver cells subjected to injury, the anti-inflammatory and anti-apoptotic effects mediated by NF-κB inhibition and other pathways can be protective. nih.gov The activation of the Nrf2 pathway provides a mechanism for cellular defense against oxidative stress, a common feature of many pathological conditions.

Regulation of T Cell Differentiation and Proliferation

While direct studies on this compound's effects on T lymphocytes are not extensively documented, research on the structurally similar compound 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) offers valuable insights. This compound has been shown to be a potent modulator of T cell activity, a cornerstone of the adaptive immune response.

In vitro studies have demonstrated that 4H3MC can block the differentiation of naive T helper cells into both Th1 and Th2 subtypes. nih.gov This is achieved by suppressing the expression of T-bet and GATA3, which are the master transcriptional regulators responsible for guiding T cell differentiation into the Th1 and Th2 lineages, respectively. nih.gov Furthermore, 4H3MC has been observed to downregulate T cell proliferation during this differentiation process. nih.gov This suggests a mechanism of action that interferes with the fundamental processes of T cell activation and expansion.

The therapeutic potential of this T cell modulation has been explored in models of atopic dermatitis, a condition characterized by an imbalance in T helper cell subsets. nih.gov Oral administration of 4H3MC was found to attenuate the symptoms of atopic dermatitis, including the reduction of immune cell infiltration into inflammatory sites and the suppression of pathogenic cytokine expression in tissues. nih.gov These findings collectively suggest that 4H3MC ameliorates symptoms by modulating the functions of effector T cells. nih.govmdpi.com

Another related compound, 2'-hydroxycinnamaldehyde (HCA) , has also been shown to suppress T cell proliferation and accelerate T cell differentiation. mdpi.com

Table 1: Effects of Cinnamaldehyde (B126680) Analogs on T Cell Regulation

| Compound | Effect on T Cell Differentiation | Effect on T Cell Proliferation | Key Transcription Factors Affected |

|---|---|---|---|

| 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) | Blocks differentiation into Th1 and Th2 subtypes nih.gov | Downregulates proliferation nih.gov | Suppresses T-bet and GATA3 nih.gov |

| 2'-hydroxycinnamaldehyde (HCA) | Accelerates differentiation from CD4/CD8 double positive to single positive cells mdpi.com | Suppresses proliferation mdpi.com | Not specified |

Impact on Keratinocyte Activation

Keratinocytes, the primary cells of the epidermis, are not merely structural components but also active participants in skin immunity. Their activation can lead to the production of pro-inflammatory cytokines, exacerbating skin conditions. While data specifically on this compound is scarce, studies involving 4-hydroxy-3-methoxycinnamaldehyde (4H3MC) have shown that it can effectively inhibit keratinocyte activation. nih.govmdpi.com

In human keratinocyte cell lines, 4H3MC has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and TSLP when the cells are stimulated with inflammatory triggers like TNF-α and IFN-γ. mdpi.com This inhibitory action points to a direct effect on the inflammatory signaling pathways within these skin cells. By modulating the functions of both T cells and keratinocytes, 4H3MC demonstrates a dual-action approach to mitigating skin inflammation. nih.govmdpi.com

Induction of Cell Death and Apoptosis (e.g., LPS-induced apoptosis in macrophages)

The induction of programmed cell death, or apoptosis, is a critical mechanism for eliminating damaged or infected cells and maintaining tissue homeostasis. Cinnamaldehyde and its derivatives have been investigated for their pro-apoptotic capabilities.

The isomer 2-methoxycinnamaldehyde (2-MCA) has been found to attenuate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com It reduces the production of inflammatory mediators like TNF-α and nitric oxide (NO). mdpi.com This anti-inflammatory effect is linked to the activation of the NRF2 pathway and an enhancement of autophagy flux, which can modulate excessive inflammation and cell death pathways. nih.govmdpi.com While not directly inducing apoptosis in this context, it modulates the inflammatory environment that can lead to LPS-induced cell death.

The parent compound, cinnamaldehyde , has been shown to more directly induce apoptosis in various cell types. In human promyelocytic leukemia cells, it transduces the apoptotic signal by generating reactive oxygen species (ROS), which in turn leads to mitochondrial disruption and the release of cytochrome c, a key step in the intrinsic apoptosis pathway. mdpi.com In myeloid-derived suppressor cells, cinnamaldehyde treatment increased levels of caspase-9 and caspase-3, indicating activation of the apoptotic cascade. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes)

The biological effects of this compound and related compounds are often rooted in their ability to interact with and modulate the function of biological macromolecules, particularly enzymes. The α,β-unsaturated aldehyde structure present in these compounds makes them reactive, allowing for interactions with cellular proteins.

Several cinnamaldehyde derivatives have been identified as potent enzyme inhibitors:

Monoamine Oxidase (MAO) Inhibition : Certain conjugated dienones synthesized from substituted cinnamaldehyde derivatives have been shown to be highly potent and selective inhibitors of MAO-B, an enzyme involved in neurotransmitter metabolism. researchgate.net Kinetic studies revealed these compounds act as competitive inhibitors, binding to the active site of the MAO-B enzyme. researchgate.net

Tyrosinase Inhibition : Alpha-substituted derivatives of cinnamaldehyde act as inhibitors of mushroom tyrosinase, an enzyme involved in melanin production. nih.gov Molecular docking studies suggest these inhibitors interact with amino acid residues in the enzyme's active site center rather than chelating the copper ions. nih.gov

Histone Deacetylase (HDAC) Inhibition : Cinnamaldehyde and its metabolites, cinnamic acid and cinnamyl alcohol, have been shown to possess inhibitory activity against HDAC8, an enzyme implicated in cancer. researchgate.net

α-Amylase Inhibition : Trans-cinnamaldehyde has demonstrated a better inhibitory effect on α-amylase, a key enzyme in carbohydrate digestion, than the known synthetic inhibitor acarbose, suggesting its potential for controlling hyperglycemia. frontiersin.org

Furthermore, studies on 2-methoxycinnamaldehyde and 4-methoxycinnamaldehyde (B120730) have shown they interact with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a cation channel involved in sensory feedback in the gut, although with less affinity than cinnamaldehyde itself. nih.gov

Antimicrobial Mechanisms at the Cellular Level

Methoxycinnamaldehyde isomers possess notable antimicrobial properties, and their mechanisms of action are primarily focused on the disruption of essential bacterial cellular structures and processes.

Alteration of Cell Membrane Function and Integrity

A primary antimicrobial mechanism for cinnamaldehyde and its derivatives is the disruption of the bacterial cell membrane. The lipophilic nature of these compounds facilitates their interaction with and penetration of the bacterial membrane. nih.gov

The general mechanism for aldehydes involves altering the function of membrane-associated proteins and causing a significant perturbation of the lipid fraction of the plasma membrane. nih.gov This damage compromises the membrane's integrity, leading to several detrimental effects:

Increased Permeability : The membrane becomes leaky, allowing for the uncontrolled passage of ions and small molecules.

Leakage of Intracellular Contents : Essential molecules like nucleic acids and proteins can leak out of the cell, leading to metabolic collapse.

Morphological Changes : Damage to the membrane and cell wall results in visible structural changes, such as wrinkling, shrinkage, and lysis of the bacterial cell.

Disruption of Cellular Metabolism (e.g., TCA cycle, Pentose Phosphate Pathway by 2-Methoxycinnamaldehyde)

As explicitly directed, this section focuses on the metabolic disruption caused by 2-Methoxycinnamaldehyde (2-MCA) . Research utilizing metabolomics has revealed that 2-MCA's antibacterial action against Methicillin-resistant Staphylococcus epidermidis (MRSE) involves a significant disruption of core metabolic pathways. nih.govresearchgate.net

Upon treatment with 2-MCA, MRSE cells exhibit a significant increase in the production of Reactive Oxygen Species (ROS). nih.govresearchgate.net This oxidative stress is linked to specific alterations in central carbon metabolism. Metabolomic analysis showed that the increased ROS production may be partially due to an increased metabolic flux through the Tricarboxylic Acid (TCA) cycle . nih.govresearchgate.net

Simultaneously, the metabolic flux through the Pentose Phosphate Pathway (PPP) was also observed to be upregulated. nih.govresearchgate.net The PPP is a key pathway for generating NADPH, which is crucial for counteracting oxidative stress. The upregulation of both the TCA cycle and the PPP suggests a complex metabolic response to 2-MCA, where increased energy metabolism contributes to ROS production, while the cell attempts to mitigate this stress via the PPP. Ultimately, these profound alterations in cellular metabolism, coupled with increased ROS, are believed to lead to cell wall damage and a decrease in bacterial proliferation. nih.gov

Table 2: Metabolic Impact of 2-Methoxycinnamaldehyde on MRSE

| Metabolic Pathway | Observed Effect of 2-MCA | Associated Outcome |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Increased metabolic flux nih.gov | Contributes to increased ROS production nih.gov |

| Pentose Phosphate Pathway (PPP) | Upregulated metabolic flux nih.govresearchgate.net | Response to elevated ROS production nih.govresearchgate.net |

Reactive Oxygen Species (ROS) Production

The interaction between cinnamaldehyde derivatives and cellular oxidative stress pathways is complex, involving the modulation of antioxidant defense systems rather than direct, significant production of Reactive Oxygen Species (ROS). ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), are highly reactive molecules that can cause cellular damage if not properly controlled. nih.gov

Research on cinnamaldehyde (CA) and 2-methoxycinnamaldehyde (MCA) has shown that these compounds can protect human umbilical vein endothelial cells (HUVECs) from oxidative stress. This protective effect is achieved by inducing the expression of Heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov HO-1 expression is regulated by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which is activated under conditions of stress and translocates to the nucleus to initiate the expression of various antioxidant proteins. nih.gov Both CA and MCA have been observed to induce HO-1 expression, thereby enhancing the cell's capacity to neutralize harmful ROS. nih.gov

Conversely, studies in plant models have indicated that high concentrations of trans-cinnamaldehyde can lead to symptoms of oxidative stress. nih.gov This suggests that the effects of cinnamaldehyde and its derivatives on ROS balance can be dependent on the biological system and the concentration of the compound. In mammalian cells, the primary mechanism appears to be the upregulation of endogenous antioxidant defenses.

| Compound | Biological System | Observed Effect | Key Finding |

|---|---|---|---|

| Cinnamaldehyde (CA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against oxidative stress | Induces expression of antioxidant enzyme HO-1. nih.gov |

| 2-Methoxycinnamaldehyde (MCA) | Human Umbilical Vein Endothelial Cells (HUVECs) | Protection against oxidative stress | Induces expression of antioxidant enzyme HO-1. nih.gov |